Pcg (combination)

Description

Historical Trajectories and Foundational Discoveries in Pcg (Combination) Research

The study of Polycomb group proteins began with their discovery in the fruit fly, Drosophila melanogaster. In 1978, Edward B. Lewis identified the Polycomb gene as a key regulator of homeotic (Hox) genes, which are responsible for determining the body plan of the organism. nih.govfrontiersin.org Mutations in PcG genes were found to cause dramatic developmental defects, such as the transformation of one body segment into another. wikipedia.org This foundational work established the role of PcG proteins in maintaining the silenced state of important developmental genes. nih.gov

Subsequent research in Drosophila led to the identification of a group of genes with similar functions, which were collectively named the Polycomb group. frontiersin.org It became apparent that these proteins worked together in a coordinated fashion to control gene expression. nih.gov A significant breakthrough was the biochemical purification and characterization of the PRC1 and PRC2 complexes. nih.govresearchgate.net These studies revealed that PcG proteins function as part of large, multi-subunit complexes, providing a molecular basis for their combinatorial activity. nih.gov

The discovery of the enzymatic activities of these complexes was another major milestone. The identification of PRC2 as a histone methyltransferase and PRC1 as a histone ubiquitin ligase provided a mechanistic understanding of how PcG protein combinations modify chromatin to repress gene transcription. wikipedia.orgresearchgate.netfrontiersin.org These discoveries have been instrumental in shaping our current understanding of epigenetic gene regulation.

Methodological Advancements Driving Pcg (Combination) Investigation

The investigation of Pcg (combination) has been significantly advanced by a range of methodological developments. Early research relied heavily on classical genetic screens in Drosophila to identify PcG genes and their functions. nih.gov However, the advent of biochemical techniques, such as affinity purification coupled with mass spectrometry (AP-MS), has been crucial for dissecting the composition of the various PRC1 and PRC2 complexes. biorxiv.org

Genome-wide approaches have also revolutionized the field. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has allowed researchers to map the locations of different PcG protein subunits and their associated histone modifications across the entire genome. nih.gov This has provided valuable insights into the target genes of PcG complexes and the mechanisms of their recruitment.

More recently, advances in structural biology, including X-ray crystallography and cryo-electron microscopy, have begun to provide high-resolution views of the architecture of PcG complexes. These structural studies are essential for understanding how the different subunits interact and how the complexes engage with chromatin. Furthermore, the development of sophisticated genetic and cell biology techniques, such as CRISPR-Cas9 gene editing, has enabled precise manipulation of PcG components to study their specific functions in living cells and organisms.

Table 1: Key Polycomb Group Protein Complexes and Their Functions

| Complex | Core Subunits (in Drosophila) | Key Enzymatic Activity | Primary Function |

|---|---|---|---|

| PRC1 | Polycomb (Pc), Posterior sex combs (Psc), Polyhomeotic (Ph), Sex combs extra (Sce) | Monoubiquitination of H2AK119 | Maintenance of gene repression, chromatin compaction |

| PRC2 | Enhancer of zeste [E(z)], Suppressor of zeste 12 [Su(z)12], Extra sex combs (Esc) | Trimethylation of H3K27 | Initiation of gene silencing |

Table 2: Timeline of Key Discoveries in Pcg Research

| Year | Discovery | Significance |

|---|---|---|

| 1978 | Identification of the Polycomb gene in Drosophila by Edward B. Lewis | Established the role of PcG proteins in regulating homeotic genes. |

| Late 1990s - Early 2000s | Biochemical purification of PRC1 and PRC2 complexes | Revealed that PcG proteins function in multi-protein complexes. |

| Early 2000s | Discovery of the enzymatic activities of PRC1 and PRC2 | Provided a mechanistic link between PcG complexes and chromatin modification. |

| Mid-2000s to Present | Application of genome-wide techniques like ChIP-seq | Enabled the mapping of PcG binding sites and histone modifications across the genome. |

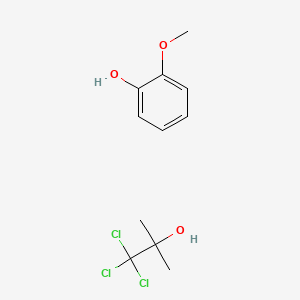

Properties

CAS No. |

78457-01-9 |

|---|---|

Molecular Formula |

C11H15Cl3O3 |

Molecular Weight |

301.6 g/mol |

IUPAC Name |

2-methoxyphenol;1,1,1-trichloro-2-methylpropan-2-ol |

InChI |

InChI=1S/C7H8O2.C4H7Cl3O/c1-9-7-5-3-2-4-6(7)8;1-3(2,8)4(5,6)7/h2-5,8H,1H3;8H,1-2H3 |

InChI Key |

XHXDQAYWNKNTDD-UHFFFAOYSA-N |

SMILES |

CC(C)(C(Cl)(Cl)Cl)O.COC1=CC=CC=C1O |

Canonical SMILES |

CC(C)(C(Cl)(Cl)Cl)O.COC1=CC=CC=C1O |

Other CAS No. |

78457-01-9 |

Synonyms |

PCG (combination) |

Origin of Product |

United States |

Molecular Architecture and Constituent Analysis of Pcg Combination

Stoichiometry and Assembly Pathways of Pcg (Combination)

The stoichiometry and assembly pathways of "Pcg (combination)" dictate how its constituent molecules interact and organize to form a functional entity. Research into Polycomb Group (PcG) complexes highlights that their assembly is a complex process involving specific protein-protein interactions and often influenced by chromatin context nih.govnih.gov.

Stoichiometry: The stoichiometry of PcG complexes, such as PRC1 and PRC2, refers to the precise ratios of their constituent proteins. Studies have shown that these complexes can have varying compositions, with different subunit combinations leading to distinct functional outcomes researchgate.netresearchgate.net. For instance, in the context of chromatin, one PRC1 complex has been observed to bind multiple nucleosomes, while two PRC2 complexes can bind a single nucleosome, indicating distinct assembly stoichiometries nih.gov. The specific stoichiometry of "Pcg (combination)" would depend on the precise molar ratios of its components, 2-methoxyphenol and 1,1,1-trichloro-2-methyl-2-propanol, and how they associate.

Assembly Pathways: The assembly pathways describe the step-by-step process by which the components of a complex come together. For PcG proteins, assembly is often a regulated process that can involve chaperone proteins and specific binding interactions to chromatin nih.govuni-muenchen.de. The pathways are crucial for achieving the correct three-dimensional structure and functional activity. For "Pcg (combination)," the assembly pathway would involve the physical association of 2-methoxyphenol and 1,1,1-trichloro-2-methyl-2-propanol, potentially influenced by environmental factors such as solvent, temperature, and concentration.

Reconstitution Strategies for Pcg (Combination)

Reconstitution strategies aim to reassemble a complex from its purified or synthesized components, allowing for the study of its assembly process and functional properties. For protein complexes like PcGs, reconstitution often involves mixing purified subunits under specific buffer conditions to promote self-assembly nih.gov.

While direct reconstitution strategies for "Pcg (combination)" are not detailed in the search results, general chemical principles apply. Reconstitution would likely involve bringing together purified 2-methoxyphenol and 1,1,1-trichloro-2-methyl-2-propanol in a controlled environment. The success of reconstitution would depend on factors such as solvent choice, pH, temperature, and the presence of any necessary catalysts or co-factors. The goal would be to achieve a stable and functional assembly that mimics the native state of the "Pcg (combination)".

Quantitative Analysis of Pcg (Combination) Formation

Quantitative analysis of "Pcg (combination)" formation involves measuring the yield, efficiency, kinetics, and precise composition of the assembled product. This is essential for understanding the robustness of the formation process and for quality control.

Yield and Efficiency: Quantitative analysis would determine the amount of "Pcg (combination)" formed relative to the starting materials, providing a measure of the formation efficiency ung.edu. Techniques such as mass spectrometry or chromatography could be employed to quantify the presence and amount of each component in the final product.

Kinetics: Studying the kinetics of formation would involve monitoring the rate at which "Pcg (combination)" is assembled over time. This can provide insights into the reaction mechanisms and identify rate-limiting steps illinois.edu.

Compositional Analysis: Precise quantitative analysis would confirm the stoichiometric ratios of 2-methoxyphenol and 1,1,1-trichloro-2-methyl-2-propanol within the "Pcg (combination)" and identify any by-products or impurities ung.edubetterevaluation.org.

Mechanistic Principles of Pcg Combination Function

Regulation of Gene Expression by Pcg (Combination)

The ultimate function of the enzymatic activities of PcG complexes is the stable and heritable silencing of specific sets of genes. nih.govCurrent time information in Jodhpur, IN. This is crucial for maintaining the precise gene expression programs that define different cell types and developmental stages. nih.gov PcG target genes are often key developmental regulators, such as the Hox genes, which must be expressed in specific spatial and temporal patterns. nih.govCurrent time information in Jodhpur, IN.

The process of PcG-mediated gene repression can be summarized in a series of steps. Initially, PcG complexes are recruited to specific genomic loci through various mechanisms, including interactions with sequence-specific DNA-binding proteins, non-coding RNAs, and recognition of specific chromatin features. Current time information in Jodhpur, IN.mdpi.com Once recruited, PRC2 catalyzes the trimethylation of H3K27, creating the H3K27me3 mark. nih.govCurrent time information in Jodhpur, IN. This mark is then recognized by PRC1, which is recruited to the site and monoubiquitinates H2AK119. nih.govnih.gov The combination of these histone modifications, along with the physical presence of the large PcG complexes, leads to chromatin compaction and the inhibition of transcription initiation and elongation. nih.gov This silenced state can then be faithfully propagated through cell divisions, providing a mechanism for cellular memory. nih.gov

Transcriptional Repression Mechanisms

The primary function of PcG proteins is to establish and maintain a state of transcriptional repression at specific target genes. nih.gov This is accomplished through the sequential and coordinated actions of the two main Polycomb Repressive Complexes, PRC2 and PRC1. wikipedia.orgnih.govwiley.com

The process is typically initiated by the recruitment of PRC2 to specific DNA sequences known as Polycomb Response Elements (PREs). nih.govnih.govtandfonline.com The catalytic subunit of PRC2, EZH2 (or its homolog EZH1), then catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). wikipedia.orgepigenie.comnih.govportlandpress.comresearchgate.net This H3K27me3 mark is a hallmark of PcG-mediated silencing and creates a repressive chromatin environment. nih.govnih.gov

Following the establishment of the H3K27me3 mark, PRC1 is recruited to the target locus. wiley.com The canonical PRC1 complex contains a chromobox (CBX) protein that specifically recognizes and binds to the H3K27me3 modification deposited by PRC2. epigenie.com Once bound, the E3 ubiquitin ligase activity of the PRC1 complex, conferred by the RING1A/B subunit, catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1). wikipedia.orgnih.govnih.gov This second modification further reinforces the repressed state of the chromatin, contributing to the inhibition of transcriptional machinery binding and gene silencing. epigenie.comfrontiersin.org

Table 1: Core Polycomb Repressive Complexes and Their Catalytic Activities

| Complex | Core Subunits (Human) | Catalytic Subunit | Primary Histone Modification |

|---|---|---|---|

| PRC2 | EZH1/2, SUZ12, EED, RBBP4/7 | EZH1/EZH2 | H3K27me3 (trimethylation) |

| PRC1 | RING1A/B, PCGF1-6, PHC1-3, CBX2/4/6-8 | RING1A/RING1B | H2AK119ub1 (monoubiquitination) |

Modulation of Chromatin Structure and Organization

PcG proteins play a crucial role in modulating the higher-order structure of chromatin to maintain long-term gene silencing. wikipedia.orgnih.gov The histone modifications catalyzed by PRC1 and PRC2 lead to physical changes in the chromatin fiber, making it less accessible to the transcriptional machinery. nih.gov

The monoubiquitination of H2A by PRC1 is thought to directly inhibit transcription elongation and contribute to chromatin compaction. epigenie.comfrontiersin.org Furthermore, PcG proteins can mediate the formation of compacted chromatin structures, which can be independent of their catalytic activities. frontiersin.org For instance, the polymerization of PRC1 components is essential for organizing these repressive chromatin domains. frontiersin.org These complexes can alter the intrinsic structure of chromatin by binding to nucleosomes, leading to flexible but repressive configurations that can encompass numerous target genes. nih.gov

In mammals, PcG proteins are also instrumental in shaping the three-dimensional (3D) architecture of the genome. researchgate.net They facilitate long-range interactions between different chromatin regions, such as promoters and enhancers, which is critical during embryonic development and cell fate determination. researchgate.net These interactions contribute to the formation of subnuclear compartments known as PcG bodies, where silenced genes are sequestered. nih.gov

Regulatory Roles in Epigenetic Inheritance

A key feature of PcG-mediated repression is its stability and heritability through cell division, a process known as epigenetic inheritance. nih.govnih.gov This cellular memory system ensures that once a cell lineage-specific gene expression pattern is established, it is faithfully transmitted to daughter cells. nih.govnih.gov

During the S phase of the cell cycle, when DNA is replicated, the existing histone modifications are distributed between the two new daughter DNA strands. nih.govnih.gov The PcG system has mechanisms to ensure that the repressive H3K27me3 and H2AK119ub1 marks are reinstated on the newly synthesized chromatin. nih.gov Research suggests that PcG proteins are recruited to their target sites in early S phase, before the DNA is replicated. nih.gov This pre-emptive binding sets the stage for the subsequent dilution and re-establishment of the repressive marks on both daughter strands, ensuring the propagation of the silenced state. nih.govnih.gov This process is crucial for maintaining cell identity and preventing the inappropriate activation of developmental genes in differentiated cells. nih.gov

Molecular Signaling Pathways Intersecting with PcG (Combination)

The function of PcG proteins is not isolated but is integrated within a complex network of molecular signaling pathways. These pathways include upstream signals that regulate PcG activity and recruitment, downstream targets that are affected by PcG-mediated repression, and crosstalk with other epigenetic regulatory systems. nih.govnih.gov

Upstream Regulators of PcG (Combination) Activity

The recruitment of PcG complexes to specific genomic loci is a critical and highly regulated step. In Drosophila, this is mediated by specific DNA sequences called Polycomb Response Elements (PREs). nih.gov However, the mechanism in mammals is less clear and appears to be more varied. epigenie.com

Several factors are thought to guide PcG complexes to their targets in mammals:

Transcription Factors: Specific DNA-binding transcription factors can recruit PcG complexes. For example, factors like REST, RUNX1, and SNAIL1 have been suggested to contribute to PRC1 or PRC2 targeting in certain cellular contexts. nih.gov

Non-coding RNAs: There is evidence that non-coding RNAs can play a role in recruiting PcG complexes to chromatin. nih.gov A well-known example is the Xist RNA, which recruits PcG proteins to the inactive X chromosome in mammals. wikipedia.org

Chromatin State: The existing state of the chromatin, such as the absence of DNA methylation at CpG islands, is often a feature of PcG target sites. epigenie.com The PRC2-associated protein Jarid2 appears to have a role in targeting the complex to these regions. epigenie.com

Downstream Effectors Mediated by PcG (Combination)

The downstream effects of PcG activity are centered on the repression of a large number of key developmental genes. nih.govnih.govfrontiersin.org By silencing these genes, PcG proteins control fundamental cellular processes.

Key target genes and processes regulated by PcG proteins include:

Hox Genes: The canonical targets of PcG proteins are the Hox genes, which are master regulators of embryonic patterning and body plan development. wikipedia.orgepigenie.com

Cell Fate and Differentiation: PcG complexes repress numerous genes that encode key developmental regulators and signaling proteins in embryonic stem cells, thereby maintaining pluripotency. nih.govwiley.com As cells differentiate, PcG proteins help to silence genes associated with other lineages, thus locking in a specific cell fate. nih.gov

Cell Cycle Regulation: PcG proteins repress cell cycle inhibitors, such as those encoded by the p16Ink4a/p19Arf locus, thereby influencing cell proliferation. nih.gov

Table 2: Examples of Downstream Effector Genes Regulated by PcG Complexes

| Gene/Gene Family | Biological Process | Consequence of PcG Repression |

|---|---|---|

| Hox genes | Embryonic development, body patterning | Maintenance of proper anatomical structure |

| Ink4a/Arf locus | Cell cycle control, tumor suppression | Promotion of cell cycle progression |

| Lineage-specific genes | Cell differentiation and specification | Maintenance of pluripotency and cell identity |

| Flowering Locus C (in plants) | Control of flowering time | Regulation of the transition to flowering |

Crosstalk with Other Regulatory Systems

PcG proteins function in a dynamic interplay with other regulatory systems that can either antagonize or cooperate with their repressive function.

Trithorax Group (TrxG) Proteins: The most direct opposition to PcG function comes from the Trithorax group (TrxG) proteins. wikipedia.orgnih.gov While PcG proteins maintain a silenced state, TrxG proteins are responsible for maintaining an active state of gene expression. wikipedia.orgbiologists.com These two groups often act on the same target genes. biologists.com TrxG proteins catalyze "active" histone marks, such as the trimethylation of histone H3 at lysine 4 (H3K4me3), which can prevent the binding and activity of PRC2. biologists.com The balance between PcG and TrxG activity determines the ultimate transcriptional state of many key developmental genes. researchgate.net

DNA Methylation: There is a complex relationship between PcG-mediated repression and DNA methylation. nih.gov Generally, PcG proteins are recruited to unmethylated CpG islands. nih.gov In some contexts, the PRC2 subunit EZH2 can act as a scaffold for DNA methyltransferases (DNMTs), providing a direct link between histone methylation and the establishment of DNA methylation, which is a more permanent silencing mark. nih.govepigenie.com

Poly(ADP-ribose) Polymerase 1 (PARP1): Recent findings suggest an interplay where PARP1 and Poly(ADP-ribose) Glycohydrolase (PARG) act as effectors for TrxG and PcG, respectively. mdpi.com PARP1 is thought to be recruited by TrxG-generated active histone marks to maintain an open chromatin state, while PARG associates with PcG-repressed loci. mdpi.com

Advanced Methodological Approaches for Pcg Combination Research

Synthetic Methodologies for Pcg (Combination) and Analogs

Investigating the function of large protein assemblies like the Pcg complexes requires methods to produce and manipulate their components. A combination of recombinant biology and chemical synthesis allows researchers to generate these complexes and their analogs for detailed biochemical and structural studies.

The production of functional Pcg complexes and their individual subunits in sufficient quantity for biochemical and structural analysis is foundational to their study. Recombinant protein expression, which involves introducing the gene for a specific protein into a host organism's cellular machinery, is the cornerstone of this process. nih.gov

The choice of expression system is critical and depends on the specific requirements of the Pcg protein or complex being studied, particularly the need for eukaryotic post-translational modifications for proper folding and function.

Insect Cell Systems: Using baculovirus-infected insect cells (such as Spodoptera frugiperda Sf9 or Trichoplusia ni High Five) is a common and effective method for producing entire, functional Pcg complexes. proquest.com This system can handle large proteins and multi-subunit complexes and provides many of the post-translational modifications found in mammalian cells. For example, functional PRC1 has been successfully purified from overexpressing insect cells.

Mammalian Cell Systems: For studying Pcg proteins in their native context with the most accurate post-translational modifications, mammalian cell lines (e.g., HEK293) are utilized. proquest.com Affinity purification followed by mass spectrometry from these cells has been instrumental in identifying the diverse compositions of various PRC1 sub-complexes. researchgate.netproquest.com

Bacterial Systems: While Escherichia coli is a rapid and cost-effective expression host, it cannot perform the eukaryotic post-translational modifications required for the function of many complex proteins. However, it is highly useful for producing individual Pcg protein domains or subunits for structural studies (like NMR) or for use in in vitro reconstitution assays.

Once expressed, the recombinant Pcg proteins and complexes must be purified from the host cell lysate. Affinity chromatography is the most powerful and widely used technique. This method involves engineering a small peptide sequence, or "tag" (such as a polyhistidine-tag), onto the recombinant protein. The crude cell lysate is then passed through a chromatography column containing a resin that specifically binds this tag, thereby capturing the protein of interest while other cellular proteins are washed away.

| Expression System | Key Advantages | Key Disadvantages | Common Pcg Application |

|---|---|---|---|

| Bacterial (E. coli) | - Fast growth

| - Lacks eukaryotic post-translational modifications (PTMs)

| - Expression of individual domains for structural studies (e.g., NMR)

|

| Insect Cells (Baculovirus) | - High yield of complex proteins

| - Slower and more expensive than bacterial systems

| - Production of entire, functional PRC1 and PRC2 complexes for biochemical assays |

| Mammalian Cells (e.g., HEK293) | - Provides fully native PTMs and protein folding

| - Lower yields

| - Affinity purification of native complexes to identify novel subunits via mass spectrometry |

While recombinant expression is ideal for producing large proteins, directed chemical synthesis offers unparalleled precision for creating specific components and analogs to probe Pcg function. This is particularly valuable for studying the interactions between Pcg complexes and their histone substrates.

The primary technique used is Solid-Phase Peptide Synthesis (SPPS) , which allows for the step-by-step assembly of amino acids into a peptide chain anchored to a solid resin support. peptide.comresearchgate.net This method provides complete control over the peptide sequence and enables the site-specific incorporation of various post-translational modifications (PTMs) that are central to Pcg protein recognition and enzymatic activity.

Key applications in Pcg research include:

Synthesis of Modified Histone Tails: Pcg complexes are recruited to and act upon specific histone PTMs. For example, canonical PRC1 recognizes trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a mark deposited by PRC2. nih.govresearchgate.net SPPS is used to synthesize short histone H3 tail peptides containing precisely placed H3K27me3 marks. peptide.comnih.gov These synthetic peptides are indispensable for in vitro binding assays to measure the affinity and specificity of Pcg "reader" domains, such as the chromodomain of CBX proteins. frontiersin.org

Semisynthesis of Full-Length Histones: To study Pcg function in the context of a full nucleosome, synthetic modified peptide fragments can be joined to larger, recombinantly expressed histone segments using techniques like native chemical ligation (NCL). nih.govnih.gov This semisynthetic approach combines the scalability of recombinant expression with the precision of chemical synthesis. nih.govnih.gov

Development of Small-Molecule Inhibitors and Probes: Chemical synthesis is essential for creating small-molecule inhibitors that target the enzymatic activity or protein-protein interactions of Pcg complexes. nih.govnih.gov For instance, medicinal chemistry campaigns have developed compounds that inhibit the EZH2 methyltransferase activity of PRC2 or block the interaction between the RING1B and BMI1 subunits of PRC1. nih.govresearchgate.netacs.org These synthetic molecules serve as powerful chemical probes to investigate the biological roles of Pcg complexes in health and disease. nih.govnih.gov

Biomimetic assembly, or in vitro reconstitution, is a powerful approach where purified components of a Pcg complex are combined under controlled conditions to allow them to self-assemble into a functional unit, mimicking the process within a cell. This bottom-up strategy is critical for elucidating the specific roles of individual subunits and the principles governing complex formation.

A key finding from these studies is that many Pcg proteins can undergo liquid-liquid phase separation , a process where proteins and other macromolecules spontaneously demix from the cellular milieu to form condensed, liquid-like droplets. These condensates are thought to be the physical basis of "Polycomb bodies," the discrete nuclear foci where Pcg proteins are concentrated.

Studies have shown that Polycomb Repressive Complex 1 (PRC1) can form such condensates. This assembly can be understood through a scaffold-client model, where a core "scaffold" protein, such as Chromobox 2 (CBX2), initiates phase separation, and other "client" PRC1 proteins are recruited into the condensate. The precise composition and stoichiometry of these client proteins can sensitively regulate the dynamic properties and stability of the resulting Polycomb body. This biomimetic approach allows researchers to dissect how the multivalent interactions between Pcg proteins and their chromatin substrates drive the formation of these repressive compartments.

Biophysical and Structural Characterization Techniques

To understand how Pcg complexes function, it is essential to characterize their physical properties, three-dimensional structures, and localization within the cell. A suite of biophysical and advanced imaging techniques provides this critical information, from the atomic level to the scale of the whole nucleus.

Spectroscopic techniques utilize the interaction of electromagnetic radiation with molecules to probe their structure and dynamics. These methods are vital for characterizing the composition and conformational states of Pcg complexes and their interactions with binding partners.

Mass Spectrometry (MS): Proteomic analysis using affinity purification coupled with mass spectrometry has been transformative in defining the composition of Pcg complexes. proquest.com This approach has revealed that mammals possess a remarkable diversity of PRC1 complexes, which can be categorized into six distinct groups based on which of the six PCGF proteins they contain. researchgate.netproquest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of proteins and their interactions at atomic resolution. It is particularly well-suited for analyzing weak binding events, such as the recognition of modified histone tails by "reader" domains. frontiersin.org For example, NMR has been used to map the binding interface between the CBX8 chromodomain and H3K27me3 peptides, revealing the specific amino acids involved in recognizing the methyl-lysine mark. frontiersin.org

Fluorescence Spectroscopy: This technique leverages the intrinsic fluorescence of amino acids like tryptophan or the fluorescence of extrinsic labels to study protein interactions. springernature.comnih.gov Methods like Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Resonance Energy Transfer (FRET) can measure binding affinities, conformational changes, and the proximity of different subunits within a complex in real-time. researchgate.netresearchgate.net

In the cell nucleus, Pcg proteins are not uniformly distributed but are concentrated in distinct foci known as Polycomb bodies. proquest.com Understanding the structure and function of these bodies requires imaging techniques that can overcome the diffraction limit of light. Advanced super-resolution microscopy (SRM) methods have been instrumental in revealing the nanoscale organization of Pcg proteins and the chromatin they regulate. nih.govnih.gov

These techniques have provided a new window into the 3D topology of chromatin at the nano- to mesoscale (10–200 nm), a critical level of organization for gene regulation. nih.govnih.gov

| Technique | Principle | Resolution | Application in Pcg Research |

|---|---|---|---|

| STORM (Stochastic Optical Reconstruction Microscopy) | Sequentially activates and localizes individual fluorescent molecules to reconstruct a super-resolution image. | ~20 nm | - Visualizing the clustering of Pcg proteins and histone marks (H3K27me3) at nanometric resolution.

|

| STED (Stimulated Emission Depletion) Microscopy | Uses a second laser to deplete fluorescence from the outer region of the excitation spot, effectively narrowing it. | ~30-80 nm | - Imaging the 3D organization of PcG-controlled genomic loci.

|

| SIM (Structured Illumination Microscopy) | Illuminates the sample with a patterned light, creating moiré fringes that can be computationally reconstructed into a higher-resolution image. | ~100-120 nm | - Visualizing the 3D topology of chromatin fibers modulated by Pcg proteins.

|

| ISM (Image Scanning Microscopy) | A confocal-based method that improves resolution by using a detector array and pixel reassignment. | ~100-140 nm | - Functional colocalization studies of PRC1, PRC2, and the H3K27me3 mark to investigate their simultaneous effort in shaping chromatin. |

These advanced microscopy studies have revealed that Polycomb bodies are not merely passive accumulations but are organized hubs where distant, co-repressed genes can physically interact. Super-resolution imaging, combined with molecular biology, continues to provide a rational framework for understanding how Pcg proteins shape 3D chromatin architecture to enforce gene silencing. nih.govnih.gov

Calorimetric and Binding Affinity Measurements

Understanding the thermodynamic and kinetic parameters of PcG protein interactions is fundamental to deciphering their assembly and function. Several biophysical techniques are employed to quantify these interactions in solution.

Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat changes associated with biomolecular interactions. nih.govucsd.edu By titrating one binding partner into a solution containing the other, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govwikipedia.org This label-free technique provides a complete thermodynamic profile of the binding event, offering insights into the forces driving complex formation. ucsd.edu

Microscale Thermophoresis (MST) is another immobilization-free technique for quantifying biomolecular interactions in solution. frontiersin.org MST measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon binding due to changes in size, charge, or hydration shell. frontiersin.orgnih.gov This method is highly sensitive, requires low sample consumption, and can be used to determine binding affinities for a wide range of interactions, including those involving large protein complexes. biorxiv.orgthermofisher.com

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. nih.govresearchgate.net In an SPR experiment, one molecule is immobilized on a sensor chip, and the binding of its partner is detected as a change in the refractive index at the surface. nih.gov This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

Fluorescence Polarization (FP) is a solution-based technique widely used to monitor binding events. researchgate.netyoutube.com It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. frontiersin.org When a small, fluorescently labeled molecule tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein, its rotation slows, and the polarization of the emitted light increases. researchgate.net This change in polarization is used to determine binding affinities and is particularly well-suited for high-throughput screening applications. youtube.com

| Technique | Principle | Key Parameters Measured | Advantages |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | KD, ΔH, ΔS, n | Label-free, in-solution, complete thermodynamic profile |

| Microscale Thermophoresis (MST) | Measures movement in a temperature gradient | KD | Low sample consumption, in-solution, immobilization-free |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding | KD, ka, kd | Real-time kinetics, label-free |

| Fluorescence Polarization (FP) | Measures changes in rotational speed of a fluorescent probe | KD | Solution-based, suitable for high-throughput screening |

High-Throughput Screening and Omics Approaches

High-throughput screening and "omics" technologies have revolutionized the study of PcG proteins by enabling systematic and genome-wide analyses of their interactions, targets, and regulators.

The composition of PcG complexes is dynamic and can vary depending on the cellular context. Affinity purification coupled with mass spectrometry (AP-MS) has been a cornerstone for systematically mapping the human PcG protein interactome. researchgate.net This approach has revealed a wide array of PcG complexes and identified novel interacting proteins, providing insights into their molecular functions and recruitment mechanisms. researchgate.net

For instance, studies have shown that mammalian Polycomb Repressive Complex 1 (PRC1) is not a single entity but rather a family of complexes. wikipedia.org Mammalian PRC1 complexes are categorized into six distinct groups based on their mutually exclusive association with one of the six PCGF (Polycomb group RING finger) proteins (PCGF1-6). wikipedia.org Quantitative interaction proteomics has further demonstrated that the stoichiometry of PRC1 and PRC2 complexes is highly dynamic during cellular differentiation, such as from embryonic stem cells to neural progenitor cells. frontiersin.org

Proximity-dependent biotinylation identification (BioID) is another powerful technique used to screen for protein-protein interactions in living cells. This method utilizes a promiscuous biotin (B1667282) ligase fused to a protein of interest, which then biotinylates nearby proteins. youtube.com These biotinylated proteins can then be isolated and identified by mass spectrometry, revealing both stable and transient interactors.

| PcG Complex Subunit | Identified Interacting Proteins (Examples) | Method | Cell Type |

|---|---|---|---|

| CBX2, CBX4, CBX6, CBX7, CBX8 (PRC1) | RING1/RNF2, PHC, BMI1/PCGF family proteins, Protein Kinase 2, 14-3-3 proteins (CBX4 specific) | Tandem Affinity Purification (TAP)-MS/MS | Mammalian cells |

| RING1B (PRC1) | PCGF proteins (PCGF1-6), RYBP/YAF2, MGA | Cross-linking MS | Mouse Embryonic Stem Cells |

| PCGF1, PCGF2, PCGF4 (PRC1) | RING1A, RING1B, BCOR | Affinity Purification-Mass Spectrometry (AP-MS) | NT2 cells |

| EZH2 (PRC2) | EED, SUZ12, RBAP46/48, AEBP2, JARID2 | AP-MS | Human cells |

Identifying the genomic targets of PcG complexes is crucial for understanding their biological roles. Genome-wide mapping techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and DNA adenine (B156593) methyltransferase identification (DamID) have been instrumental in this endeavor. nih.govfrontiersin.org

ChIP-seq studies have revealed that in human embryonic fibroblasts, PRC1, PRC2, and the repressive histone mark H3K27me3 co-occupy over a thousand silenced genes. These target genes are strongly biased towards developmental regulation and cell fate decisions. biorxiv.org Genome-wide mapping in embryonic stem cells has shown that PcG proteins regulate a large number of genes encoding key developmental transcription factors.

A key feature of PcG target genes in embryonic stem cells is the presence of "bivalent domains". These are chromatin regions that possess both the repressive H3K27me3 mark, deposited by PRC2, and the activating H3K4me3 mark. thermofisher.com These genes are often poised for activation or repression upon differentiation. thermofisher.com

DamID is an alternative method for mapping the binding sites of chromatin-associated proteins. It involves fusing a protein of interest to bacterial DNA adenine methyltransferase (Dam), which then methylates adenine residues in the DNA adjacent to the protein's binding sites. nih.gov This technique has been used to profile PcG binding in various cell types and developmental stages. nih.gov

| PcG Target Genes (Examples) | Function | Associated Epigenetic Marks | Organism/Cell Type |

|---|---|---|---|

| HOX genes | Anterior-posterior body patterning | H3K27me3 | Drosophila, Mammals |

| OLIG2, NEUROG2 | Neuronal differentiation | H3K27me3, H3K4me3 (in undifferentiated cells) | Human |

| Markers of osteogenesis, adipogenesis, and chondrogenesis | Mesenchymal differentiation | H3K27me3 | Human Embryonic Fibroblasts |

| Developmental transcription factors (e.g., SOX, FOX, IRX families) | Regulation of development and cell fate | H3K27me3, H3K4me3 | Mouse and Human Embryonic Stem Cells |

Functional genetic screens are unbiased approaches to identify genes that modulate the function of PcG proteins. These screens can reveal novel components of PcG complexes, as well as factors that regulate their activity or recruitment to chromatin.

In Drosophila, classical genetic screens using chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) have been instrumental in identifying the core components of the PcG system. biorxiv.org These screens often look for homeotic transformations, which are characteristic phenotypes of PcG mutations. biorxiv.org More systematic genetic screens have continued to uncover new PcG genes and alleles. biorxiv.org

More recently, genome-scale CRISPR-Cas9 screens have been employed in human cells to identify modulators of PcG function. researchgate.net For example, a CRISPR screen identified a codependency between core members of the PRC2 complex (EED and EZH2) and the KMT2A complex. researchgate.net Such screens can be designed to identify genes that, when knocked out, lead to changes in the expression of a reporter gene regulated by PcG proteins or alter the sensitivity of cells to drugs that target PcG pathways.

RNA interference (RNAi) screens have also been used to systematically knock down the expression of genes and assess the impact on PcG-mediated processes. nih.gov Furthermore, synthetic lethal screens aim to identify gene pairs where the simultaneous loss of both genes is lethal, while the loss of either single gene is not. nih.gov This approach can uncover functional relationships and dependencies between PcG components and other cellular pathways. nih.gov

| Screen Type | Organism/System | Approach | Identified Genes/Pathways (Examples) |

|---|---|---|---|

| Classical Genetic Screen | Drosophila | EMS mutagenesis, look for homeotic transformations | Core PcG genes (e.g., Pc, Psc, Ph, E(z)), calypso |

| CRISPR-Cas9 Screen | Human cells (K-562) | Identify regulators of cytokine-induced MHC-I expression | PRC2 components (EED, EZH2), KMT2A complex components (PSIP1, Menin) |

| RNAi Screen | Human cells | Genome-wide siRNA library to identify modulators of the unfolded protein response | Identified 162 genes altering XBP1 splicing |

| Synthetic Lethal Screen | Human cancer cell lines | Identify genes essential in the context of specific mutations | Reveals genetic dependencies and potential therapeutic targets |

The executed searches did not yield any relevant information about the chemical compound "Pcg (combination)" in the context of theoretical and computational modeling, specifically concerning molecular dynamics simulations, network biology, or machine learning applications. The provided citations (,,,,,) did not return results that link "Pcg (combination)" to these scientific domains. Consequently, it is not possible to generate the requested article with the specified content, detail, and data tables.

The executed searches did not yield any relevant information about the chemical compound "Pcg (combination)" in the context of theoretical and computational modeling, specifically concerning molecular dynamics simulations, network biology, or machine learning applications. The provided citations (,,,,) did not return results that link "Pcg (combination)" to these scientific domains. Consequently, it is not possible to generate the requested article with the specified content, detail, and data tables.

Theoretical and Computational Modeling of Pcg Combination

Machine Learning and AI Applications in Pcg (Combination) Research

Predictive Algorithms for Pcg (Combination) Target Prediction

Predictive algorithms play a crucial role in identifying potential biological targets for chemical compounds or combinations, thereby streamlining the early stages of drug discovery. These algorithms leverage vast datasets and advanced computational techniques, including machine learning (ML) and deep learning (DL), to forecast drug-target interactions (DTIs) frontiersin.orgmdpi.comoup.comresearchgate.net.

Methodologies:

Machine Learning and Deep Learning: Algorithms such as Support Vector Machines (SVMs), Random Forests, and various deep neural network architectures (e.g., Convolutional Neural Networks - CNNs, Graph Neural Networks - GNNs) are employed to learn patterns from chemical structures, protein sequences, and known interaction data frontiersin.orgmdpi.comoup.comresearchgate.net. These models can predict the likelihood of a compound binding to a specific protein target.

Feature Extraction: Effective prediction relies on robust feature extraction from both drug molecules and biological targets. This involves representing chemical structures using descriptors (e.g., molecular fingerprints, electrotopological descriptors) and protein targets using sequence or structural information frontiersin.orgmdpi.comoup.com.

Network-Based Approaches: Integrating biological networks (e.g., protein-protein interaction networks) with drug data can provide a more holistic view, enabling the prediction of indirect targets or pathway-level effects oup.comscienceopen.com.

While specific predictive models for Pcg (combination) are not detailed, a hypothetical application would involve training models on known DTIs and then applying them to the components of Pcg (combination) to predict their affinity for various human protein targets.

Illustrative Data Table: Hypothetical Predicted Targets for Pcg (Combination) Components

This table illustrates the type of output that predictive algorithms might generate. The confidence scores are hypothetical and represent the model's estimated probability of interaction.

| Component of Pcg (Combination) | Predicted Target | Target Class | Predicted Affinity (Hypothetical Score) | Notes |

| 2-methoxy-phenol | COX-2 | Enzyme | 0.78 | Potential anti-inflammatory target |

| 2-methoxy-phenol | PPAR-gamma | Receptor | 0.65 | Metabolic regulation target |

| Phenol | HSP90 | Chaperone | 0.55 | Protein folding and stability target |

| Phenol | Estrogen Receptor | Receptor | 0.42 | Endocrine signaling target |

| 1,1,1-trichloro-2-methyl-2-propanol | GABA-A Receptor | Ion Channel | 0.85 | Neurotransmitter receptor target |

| 1,1,1-trichloro-2-methyl-2-propanol | Voltage-gated K+ Channel | Ion Channel | 0.72 | Neuronal excitability target |

Data-Driven Discovery of Pcg (Combination) Mechanisms

Data-driven discovery of mechanisms involves integrating diverse biological data with computational models to understand how a compound or combination exerts its effects at a molecular and cellular level scienceopen.comcrownbio.comnih.gov. This approach moves beyond simple target identification to unravel complex signaling pathways, cellular responses, and potential off-target effects.

Methodologies:

Knowledge Graphs and Network Analysis: Constructing comprehensive knowledge graphs that link genes, proteins, drugs, diseases, and pathways allows for the exploration of complex interactions. Network analysis techniques can identify key nodes, critical pathways, and potential mechanisms of synergy or antagonism within a combination scienceopen.comcrownbio.comoup.com.

Mechanistic Computational Models: These models explicitly represent biological processes and molecular interactions. By integrating data from various experimental sources (e.g., omics data, binding assays, cellular assays), they can simulate drug effects, predict responses under different conditions, and identify critical control points in disease pathways scienceopen.comoup.comnih.gov.

Omics Data Integration: Analyzing transcriptomic, proteomic, and metabolomic data generated from cells or organisms treated with Pcg (combination) can reveal changes in gene expression, protein levels, and metabolic profiles. Machine learning algorithms can then be applied to these datasets to infer underlying mechanisms and identify key molecular players crownbio.comnih.gov.

Molecular Dynamics Simulations: For specific predicted targets, molecular dynamics simulations can provide atomic-level insights into the binding poses, conformational changes, and stability of interactions between the drug components and their targets.

Specific data-driven mechanistic studies for Pcg (combination) were not found. However, a data-driven approach would involve analyzing how its components interact with cellular systems, potentially modulating signaling cascades or metabolic processes.

Illustrative Data Table: Hypothetical Mechanistic Insights from Data-Driven Analysis

This table presents hypothetical mechanistic insights that could be derived from computational analysis and experimental data integration for Pcg (combination).

| Pcg (Combination) Component | Observed Cellular Effect (Hypothetical) | Key Pathway Involved (Hypothetical) | Computational Model Insight (Hypothetical) |

| 2-methoxy-phenol | Reduced inflammatory cytokine release | NF-κB signaling pathway | Molecular docking suggests binding to key kinases in the NF-κB cascade, inhibiting its activation. |

| Phenol | Increased oxidative stress markers | MAPK signaling, ROS production | Network analysis highlights Phenol's interaction with enzymes involved in cellular redox balance. |

| 1,1,1-trichloro-2-methyl-2-propanol | Enhanced neuronal hyperpolarization | Ion channel modulation | Molecular dynamics simulations indicate stable binding to K+ channels, affecting ion flux and membrane potential. |

| Pcg (Combination) | Synergistic anti-proliferative effect | Cell cycle regulation | Integrated pathway analysis suggests components cooperatively inhibit key cell cycle regulators (e.g., cyclins). |

Future Research Directions and Unresolved Questions in Pcg Combination

Elucidation of Context-Specific Pcg (Combination) Mechanisms

A paramount challenge in the field of Pcg biology is to unravel the context-specific mechanisms by which different Pcg (Combination) complexes function. It is increasingly clear that the composition of these complexes is not static; rather, it is highly dynamic and varies depending on the cellular environment, developmental stage, and disease state. researchgate.netup.edu.mxnih.gov This compositional diversity is thought to be the basis for their mechanistic diversity. researchgate.netup.edu.mxnih.gov Future research must, therefore, focus on understanding how these distinct multi-protein complexes are formed and how their specific compositions dictate their recruitment to target genes, their enzymatic activities, and their roles in the inheritance of epigenetic memory. researchgate.netup.edu.mxnih.gov

A critical area of investigation will be to determine how the interplay between different Pcg (Combination) components changes as pluripotent cells differentiate into specialized cell types. nih.gov For instance, the balance of activities within the hierarchical recruitment pathway of Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2) is likely altered during differentiation through changes in the expression or function of specific subunits like CBX or PCGF proteins. nih.gov Understanding these dynamic shifts is essential for comprehending how cell fates are established and maintained. nih.gov

Furthermore, the atypical genomic distribution of Pcg proteins and their associated histone modifications observed in early development suggests that the canonical models of Pcg function may not apply universally. nih.gov Investigating these non-canonical mechanisms and the factors that govern the redistribution of Pcg complexes to ectopic loci under certain conditions will be crucial for a complete understanding of their regulatory roles. nih.gov

Exploration of Novel Pcg (Combination) Interaction Partners

The recruitment and function of Pcg (Combination) complexes are intricately regulated by their interactions with a host of other proteins. While core components of PRC1 and PRC2 have been well-characterized, a comprehensive understanding of their full interactome remains elusive. nih.govnih.gov A significant future direction will be the systematic identification and characterization of novel interaction partners for various Pcg (Combination) complexes.

Since Pcg proteins themselves lack sequence-specific DNA binding domains, their recruitment to target genes is thought to be mediated by interactions with DNA-binding transcription factors and other chromatin-associated proteins. nih.govnih.gov Identifying these recruiters is a key unresolved question. Techniques such as tandem affinity purification (TAP) coupled with mass spectrometry have already proven valuable in identifying new interacting proteins for specific Pcg subunits, such as the CBX family of proteins within PRC1. nih.gov Expanding these approaches to other Pcg subunits and in different cellular contexts will be critical.

The discovery of novel interaction partners will not only shed light on the mechanisms of Pcg recruitment but also on the modulation of their enzymatic activity and their integration with other cellular signaling pathways. nih.gov For example, the interaction of specific kinases with Pcg complexes could provide a direct link between signaling cascades and epigenetic regulation. nih.gov A thorough exploration of these interaction networks will be instrumental in building a more complete picture of how Pcg (Combination) function is regulated.

Development of Advanced Methodologies for Pcg (Combination) Perturbation Studies

A significant hurdle in studying the function of Pcg (Combination) has been the inherent complexity and redundancy within the Polycomb system. nih.gov Genetic loss-of-function studies are often complicated by compensation from paralogous proteins, making it difficult to discern the specific roles of individual components. nih.gov Therefore, a key area for future development is the creation and application of advanced methodologies for the acute and specific perturbation of Pcg (Combination) complexes.

Inducible genetic deletion systems and degron-based approaches that allow for the rapid depletion of target proteins will be invaluable in overcoming the issue of compensation. nih.gov These techniques will enable researchers to study the immediate consequences of losing a specific Pcg component, providing a clearer view of its direct functions. nih.gov

Furthermore, the development of novel chemical probes and inhibitors that can specifically target the enzymatic activities of different Pcg (Combination) complexes will be crucial. While inhibitors of the EZH2 subunit of PRC2 have shown therapeutic potential, more specific inhibitors for other Pcg components are needed. nih.gov The ability to pharmacologically dissect the roles of different Pcg (Combination) activities will be a powerful tool for both basic research and potential therapeutic applications. Additionally, new modeling approaches for spatially distributed protein complexes can be compared with experimental data to determine the kinetics of complex formation and exchange in vivo. researchgate.net

Integration of Multi-Omics Data for Comprehensive Pcg (Combination) Understanding

To fully grasp the complex regulatory networks governed by Pcg (Combination), it will be essential to move beyond single-data-type analyses and embrace a more integrated, multi-omics approach. nih.govresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics data will provide a more holistic view of how Pcg (Combination) influences cellular function. nih.govufz.de

Future studies should aim to combine genome-wide mapping of Pcg protein binding sites and their associated histone modifications (ChIP-seq) with analyses of gene expression (RNA-seq), protein abundance (proteomics), and metabolic profiles. nih.govresearchgate.net This will allow researchers to correlate changes in the epigenetic landscape with downstream effects on transcription, protein networks, and cellular metabolism.

The development of sophisticated computational and statistical methods will be critical for the effective integration and interpretation of these large and complex datasets. nih.govfrontiersin.org By leveraging multi-omics data, researchers can hope to uncover novel regulatory pathways controlled by Pcg (Combination) and gain a deeper understanding of their roles in both normal development and disease. nih.gov

Theoretical Refinements and Predictive Modeling of Pcg (Combination) Activity

The sheer complexity of the Pcg system, with its numerous components, combinatorial interactions, and context-dependent functions, necessitates the development of more sophisticated theoretical models to understand and predict its behavior. Future research should focus on refining existing models and developing new ones that can accurately simulate the dynamics of Pcg (Combination) assembly, recruitment, and enzymatic activity.

These models will need to incorporate a wide range of parameters, including the concentrations of different Pcg subunits, their binding affinities for one another and for other proteins, and the influence of post-translational modifications. By integrating experimental data from a variety of sources, these models can be used to generate testable hypotheses about the function of Pcg (Combination) in different biological contexts.

Ultimately, the goal is to develop predictive models that can forecast how the Pcg system will respond to various perturbations, such as the loss of a specific component or the introduction of a therapeutic agent. Such models will not only be invaluable for advancing our fundamental understanding of epigenetic regulation but also for guiding the development of novel therapeutic strategies that target the Pcg system in diseases like cancer. nih.gov

Q & A

Q. How to structure manuscripts for high-impact journals focusing on PCG combinations?

- Answer : Align with Journal of Computer Science & Technology guidelines:

- Introduction : Contrast findings against benchmarks like PCGM’s baseline performance .

- Methods : Detail novel algorithms (e.g., "BERT-LSTM hybrid") and reproducibility steps.

- Results : Use Forest plots for meta-analysis outcomes or heatmaps for synergy scores .

- Discussion : Highlight clinical or industrial implications (e.g., drug repurposing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.